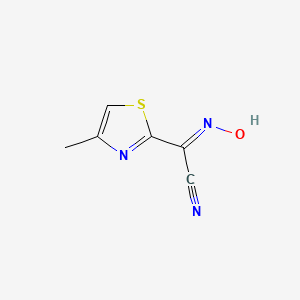

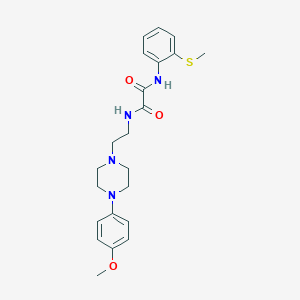

![molecular formula C22H24FN3O3S B3016234 N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide CAS No. 1252923-72-0](/img/structure/B3016234.png)

N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a fluorobenzyl group, a dioxo-dihydrothieno-pyrimidinyl group, and a methylacetamide group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found. Such properties would typically include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Affinity Towards Adenosine Receptors

Research demonstrates that compounds structurally related to N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide exhibit high affinity and selectivity for the adenosine A1 receptor subtype. This finding is particularly relevant in neuroscience and pharmacology, as adenosine receptors play a critical role in various physiological processes (Betti et al., 1999).

Inhibition of Ribonucleotide Reductase

Compounds with a similar structure have been synthesized as potential antitumor agents, operating through the inhibition of ribonucleoside diphosphate reductase (RDPR). This enzyme is crucial in DNA synthesis, and its inhibition can be a strategy for cancer treatment (Farr et al., 1989).

Antiretroviral Activity

Research into compounds related to this compound includes the development of novel compounds for inhibiting HIV-1. Such studies are pivotal in the ongoing fight against HIV/AIDS (Mai et al., 1997).

Antitumor Activities

Various derivatives of this compound have been synthesized and evaluated for their in vitro antitumor activities. This research suggests a potential role in cancer therapy, particularly in the development of new chemotherapeutic agents (Xiong Jing, 2011).

Synthesis and Characterization

The compound has been a subject of synthetic and characterization studies. Understanding its chemical properties is essential for its application in medicinal chemistry (Dyachenko et al., 2020).

Antimicrobial Activity

Some derivatives show moderate activity against various bacterial strains, indicating potential use in antimicrobial therapies (Vlasov et al., 2022).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Studies have found that similar compounds can act as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, both of which are key enzymes in cancer cell proliferation (Gangjee et al., 2008).

Structural Studies

In-depth structural studies of derivatives of this compound have been conducted, offering valuable insights into the design of new molecules with specific biological activities (Yao et al., 2013).

Propriétés

IUPAC Name |

N-cyclohexyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3S/c1-24(16-8-3-2-4-9-16)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-5-6-10-17(15)23/h5-7,10-12,16H,2-4,8-9,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNNTXIMRAARCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B3016153.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)